molecular formula C21H22O5 B1676819 3,5,7-Triethoxyflavone

3,5,7-Triethoxyflavone

Cat. No.: B1676819
M. Wt: 354.4 g/mol
InChI Key: YMQQPRDUZIXHBJ-UHFFFAOYSA-N
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Description

MRS1041, also known as 3,5,7-triethoxy-2-phenylchromen-4-one, is a synthetic organic compound belonging to the flavone class. It is characterized by its unique structure, which includes three ethoxy groups attached to the flavone backbone. This compound has garnered interest due to its potential biological activities and applications in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MRS1041 typically involves the ethylation of 3,5,7-trihydroxyflavone. The reaction is carried out using ethyl iodide in the presence of a base such as potassium carbonate. The reaction conditions include refluxing the mixture in an appropriate solvent like acetone or ethanol for several hours. The product is then purified using column chromatography to obtain the desired compound .

Industrial Production Methods

While specific industrial production methods for MRS1041 are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or recrystallization.

Chemical Reactions Analysis

Types of Reactions

MRS1041 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce hydroxyflavones. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

MRS1041 has several scientific research applications, including:

Mechanism of Action

The mechanism of action of MRS1041 involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of certain enzymes and receptors, leading to various biological effects. For example, it can inhibit the activity of enzymes involved in oxidative stress, thereby exerting antioxidant effects. Additionally, it may interact with signaling pathways related to inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

MRS1041 is unique due to the presence of three ethoxy groups, which can influence its chemical reactivity and biological activity. These ethoxy groups can enhance the compound’s lipophilicity, potentially improving its ability to interact with biological membranes and targets .

Biological Activity

3,5,7-Triethoxyflavone (TEF) is a flavonoid compound that has garnered attention for its diverse biological activities. This article provides a detailed overview of its biological effects, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is a member of the flavonoid family characterized by three ethoxy groups attached to the 3, 5, and 7 positions of the flavone backbone. Its chemical structure can be represented as follows:

C16H18O5\text{C}_{16}\text{H}_{18}\text{O}_5

This structure is crucial for its interaction with various biological targets.

1. Antioxidant Activity

TEF exhibits significant antioxidant properties, which help in neutralizing free radicals and reducing oxidative stress. Studies have shown that flavonoids can enhance the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), contributing to cellular protection against oxidative damage .

2. Anti-inflammatory Effects

Research indicates that TEF can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes. Flavonoids like TEF have been shown to suppress the activation of nuclear factor kappa B (NF-κB), a key regulator of inflammation .

3. Anticancer Properties

TEF has demonstrated potential in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. It affects several signaling pathways involved in cell cycle regulation and apoptosis, including the caspase cascade . For instance, studies on human oropharyngeal squamous cell carcinoma cells revealed that flavonoids could induce apoptosis through mitochondrial pathways .

Table 1: Summary of Biological Activities of this compound

Biological ActivityMechanism of ActionReferences
AntioxidantEnhances SOD and CAT activity
Anti-inflammatoryInhibits NF-κB activation
AnticancerInduces apoptosis via caspase activation
AntiviralInhibits viral replication in certain models

Case Study 1: Anticancer Efficacy

A study investigated the effects of TEF on human cancer cell lines, demonstrating its ability to induce apoptosis and inhibit cell migration. The results indicated that TEF treatment led to increased levels of pro-apoptotic proteins while decreasing anti-apoptotic factors . This suggests a potential role for TEF in cancer therapy.

Case Study 2: Anti-inflammatory Effects

In a model of acute inflammation, TEF was administered to assess its impact on inflammatory markers. The study found that TEF significantly reduced levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), indicating its effectiveness in managing inflammation .

Properties

Molecular Formula

C21H22O5

Molecular Weight

354.4 g/mol

IUPAC Name

3,5,7-triethoxy-2-phenylchromen-4-one

InChI

InChI=1S/C21H22O5/c1-4-23-15-12-16(24-5-2)18-17(13-15)26-20(14-10-8-7-9-11-14)21(19(18)22)25-6-3/h7-13H,4-6H2,1-3H3

InChI Key

YMQQPRDUZIXHBJ-UHFFFAOYSA-N

SMILES

CCOC1=CC2=C(C(=C1)OCC)C(=O)C(=C(O2)C3=CC=CC=C3)OCC

Canonical SMILES

CCOC1=CC2=C(C(=C1)OCC)C(=O)C(=C(O2)C3=CC=CC=C3)OCC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

MRS1041;  MRS 1041;  MRS-1041.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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